molecular formula C10H10ClNO3 B12274952 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid

Cat. No.: B12274952
M. Wt: 227.64 g/mol
InChI Key: ZCFDWKIRHOBGOQ-UHFFFAOYSA-N
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Description

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid is an organic compound with a complex structure that includes a chloro group, a methylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzophenone with dimethyl carbonate under the action of a catalyst. This reaction results in the formation of 2-methylamino-5-chlorobenzophenone, which can then be further processed to obtain the desired compound .

Industrial Production Methods

For large-scale production, a green synthesis approach can be employed. This method involves the use of 2-chloro-5-nitrobenzoic acid as the starting material. The chloro group is converted into a hydroxyl group using an aqueous KOH solution, followed by the reduction of the nitro group to an amine using Pd/C. This method is efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid is a benzoic acid derivative characterized by its unique molecular structure, which includes a chloro substituent on the benzene ring and a 2-(methylamino)-2-oxoethyl group. Its molecular formula is C11H12ClN1O3. Preliminary studies suggest that this compound may exhibit significant biological activity, particularly in influencing various biochemical pathways and cellular processes.

The proposed mechanism of action for 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid includes:

  • Binding Interactions : The compound may interact with various enzymes and proteins, potentially altering their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition/Activation : It is hypothesized that the compound could inhibit or activate specific enzymes, leading to changes in metabolic processes.
  • Gene Expression Modulation : The compound may affect gene expression, which could have downstream effects on cellular function and metabolism.

Biological Activity Overview

Research indicates that 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid may impact several biological activities:

  • Cellular Metabolism : The compound appears to influence metabolic pathways, although specific interactions require further characterization.
  • Pharmacokinetics : Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are likely affected by its chemical structure and functional groups.
  • Potential Therapeutic Applications : Given its biological activity, this compound could have applications in therapeutic settings, although more research is needed to define its safety and efficacy.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-[2-(Methylamino)-2-oxoethyl]benzoic acidSimilar benzoic acid structure without chlorineLacks the chloro substituent which may affect reactivity
2-Chloro-5-sulfamoylbenzoic acidContains a sulfonamide group instead of an amineExhibits different biological activities due to sulfonamide
3-Chloro-4-(methylamino)benzoic acidMethylamino group on a different positionVaries in biological activity based on position of substituents

Case Studies and Research Findings

Several studies have begun to elucidate the biological effects of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid:

  • Cell Signaling Pathways : Preliminary laboratory studies indicate that the compound may alter cell signaling pathways, impacting processes such as apoptosis and proliferation.
  • In Vitro Studies : In vitro experiments have shown that this compound can influence enzyme activity related to metabolic processes, though detailed mechanisms remain to be fully characterized.
  • Dosage Effects : Research suggests that the effects of the compound can vary significantly with dosage levels in animal models, indicating a need for careful dose-response studies.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C10H10ClNO3/c1-12-9(13)5-6-2-3-8(11)7(4-6)10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZCFDWKIRHOBGOQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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